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Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine

Cat. No.: B3359793
CAS No.: 87614-65-1
M. Wt: 140.23 g/mol
InChI Key: PXYNCQRQUOOTSQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrolo-Fused Diazepine (B8756704) Ring Systems

The exploration of pyrrolo-fused diazepine systems is closely linked to the broader history of benzodiazepines, a class of compounds with significant impact in pharmacology. Much of the initial research focused on aromatic, tricyclic systems known as pyrrolo bohrium.comacs.orgbenzodiazepines (PBDs), largely spurred by the discovery of potent, biologically active natural products. nih.gov

The PBD tricyclic ring system can exist as three distinct structural isomers, distinguished by the fusion pattern between the pyrrole (B145914) and benzodiazepine (B76468) rings: [2,1-c] bohrium.comacs.org, [1,2-a] bohrium.comacs.org, and [1,2-d] bohrium.comacs.org. nih.gov The historical development of their synthesis proceeded in stages:

1968: The first synthesis of a pyrrolo[2,1-c] bohrium.comacs.orgbenzodiazepine derivative, the natural product Anthramycin, was reported. nih.gov This isomer became the most intensively studied due to its DNA-binding and antitumor properties. nih.gov

1971: The first synthesis of the pyrrolo[1,2-a] bohrium.comacs.orgbenzodiazepine scaffold was published. nih.gov

1977: The preparation of the first pyrrolo[1,2-d] bohrium.comacs.orgbenzodiazepine derivatives was described, marking the successful synthesis of all three core PBD isomers. nih.gov

While early work centered on these benzo-fused, often unsaturated systems, subsequent research evolved to explore non-annulated and fully saturated analogs. This shift reflects a broader trend in medicinal chemistry to "escape from flatland" by utilizing saturated scaffolds to achieve improved physicochemical and pharmacological properties. nih.gov The study of simpler bicyclic systems like Octahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine represents a logical progression, focusing on the fundamental properties of the core scaffold without the electronic influence of an appended benzene (B151609) ring.

Definitive Nomenclature and Core Structural Characteristics of the Octahydro-1H-pyrrolo[1,2-d]bohrium.comacs.orgdiazepine Scaffold

The systematic name "Octahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine" precisely describes the molecule's structure according to IUPAC nomenclature for fused ring systems. stackexchange.comiupac.orgegpat.com

Parent Rings: The name identifies a fusion between a "pyrrolo" (a five-membered ring containing one nitrogen) and a "diazepine" (a seven-membered ring containing two nitrogens) component.

Heteroatom Positions: The " bohrium.comacs.org" locant specifies that the nitrogen atoms in the seven-membered ring are at positions 1 and 4.

Fusion Pattern: The "[1,2-d]" descriptor indicates the mode of fusion. The pyrrole ring is fused via its bond between atoms 1 (the nitrogen) and 2. This bond connects to the 'd' side of the diazepine ring (the bond between atoms 4 and 5). stackexchange.com This specific fusion results in a bicyclic system with a bridgehead nitrogen atom common to both rings.

Saturation Level: The prefix "Octahydro" signifies that the parent unsaturated pyrrolo bohrium.comacs.orgdiazepine system has been fully saturated by the addition of eight hydrogen atoms. This results in a pyrrolidine (B122466) ring fused to a diazepane ring.

The core structure is a conformationally restricted bicyclic diamine. Its saturated nature imparts a distinct three-dimensional geometry, in contrast to the planar nature of its aromatic counterparts. This defined spatial arrangement of nitrogen atoms is a key feature for its role in synthesis and molecular recognition.

IdentifierValue
IUPAC NameOctahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine
CAS Number87614-65-1
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
Core RingsPyrrolidine and 1,4-Diazepane
Key FeatureSaturated Bicyclic Diamine

Fundamental Significance of the Octahydro-1H-pyrrolo[1,2-d]bohrium.comacs.orgdiazepine Moiety in Advanced Organic Synthesis and Chemical Sciences

The fundamental significance of the Octahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine scaffold stems from the convergence of two important concepts in modern chemistry: the proven biological relevance of the parent ring system and the strategic advantages of saturated heterocycles in drug design. nih.govrroij.com

Derivatives of the closely related pyrrolo[1,2-d] bohrium.comacs.orgbenzodiazepine ring system have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.govresearchgate.net This demonstrates that the pyrrolo-diazepine core is a "privileged structure"—a molecular framework capable of interacting with important biological targets.

Furthermore, there is a growing emphasis in medicinal chemistry on incorporating saturated rings into potential drug candidates. researchgate.net Saturated heterocyclic scaffolds like Octahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine offer several advantages over their aromatic counterparts: bohrium.comnih.gov

Three-Dimensional Complexity: The non-planar, rigid structure provides a well-defined vectoral presentation of substituents into three-dimensional space, which can lead to higher binding affinity and selectivity for biological targets. bohrium.com

Improved Physicochemical Properties: Increased saturation generally leads to improved aqueous solubility and can mitigate issues related to the metabolic oxidation of aromatic rings, potentially resulting in lower toxicity. researchgate.net

Novelty and Access to New Chemical Space: These scaffolds provide opportunities to generate novel molecular architectures that are distinct from existing classes of drugs, which is crucial for developing new intellectual property and overcoming drug resistance. rroij.com

Therefore, the Octahydro-1H-pyrrolo[1,2-d] bohrium.comacs.orgdiazepine moiety is a significant building block in advanced organic synthesis. It provides chemists with a conformationally constrained, saturated diamine scaffold that embodies the structural features of a biologically relevant pharmacophore while offering the superior physicochemical properties associated with three-dimensional, non-aromatic systems. acs.orgnih.gov Its use allows for the systematic exploration of chemical space in the search for next-generation therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B3359793 Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine CAS No. 87614-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNCQRQUOOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516812
Record name Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87614-65-1
Record name Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for Octahydro 1h Pyrrolo 1,2 D 1 2 Diazepine and Its Functionalized Analogues

Comprehensive Retrosynthetic Analysis Approaches for the Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Core

Retrosynthetic analysis provides a logical framework for dissecting complex target molecules into simpler, commercially available starting materials. For the octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine (B8756704) core, several disconnection strategies can be envisioned. The most common approaches focus on the formation of the seven-membered diazepine ring, as the pyrrolidine (B122466) portion is often derived from readily available proline or its derivatives.

A primary disconnection strategy involves breaking the two C-N bonds of the diazepine ring. This leads to two key fragments: a pyrrolidine-based component and a suitable C3 or C4 building block. For instance, disconnection at the N1-C2 and N4-C5 bonds suggests a strategy involving the cyclization of a pyrrolidin-2-ylmethanamine (B1209507) derivative with a three-carbon dielectrophile. Alternatively, disconnection at the N4-C3 and N5-C6 bonds points towards a pathway starting from a proline derivative and a diamine.

Another viable retrosynthetic approach involves the formation of one C-N bond at a time. A common disconnection is the N4-C5 bond, which suggests an intramolecular cyclization of a linear precursor containing a pyrrolidine ring and a tethered amino group. This precursor can be assembled through standard amide bond formation or reductive amination protocols. The final ring closure is then typically achieved through intramolecular amidation or another C-N bond-forming reaction.

Classical and Modern Cyclization Reaction Pathways in Pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Synthesis

The construction of the pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine ring system heavily relies on efficient cyclization reactions. Both classical and modern methods have been employed to forge the seven-membered diazepine ring onto a pre-existing pyrrolidine core.

A prevalent strategy involves reacting a pyrrolidine derivative with a diamine under acidic conditions to form the diazepine moiety, which is subsequently reduced to achieve the fully saturated octahydro system. vulcanchem.com Reductive amination is a powerful tool in this context, allowing for the formation of the diazepine ring in a single step from a dicarbonyl compound and a diamine, or from a dialdehyde (B1249045) and a diamine, followed by reduction.

Intramolecular cyclization is another key approach. For instance, the reductive cyclization of an N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde can be used to form a pyrrolo vulcanchem.comnih.govbenzodiazepine (B76468), a related aromatic analogue. nih.govnih.gov This concept can be adapted to the synthesis of the octahydro core by using appropriate non-aromatic precursors. The Staudinger reaction, followed by an aza-Wittig reaction, is a classic method for achieving such cyclizations. nih.gov

More recent methods have focused on developing milder and more efficient cyclization conditions. For example, the use of transition metal catalysts, such as copper, has been shown to facilitate intramolecular C-N bond formation in the synthesis of related benzodiazepine systems. nih.gov

Domino Reaction Sequences and Multicomponent Strategies for Pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Formation

Domino and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. While specific examples for the direct synthesis of octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine are not abundant, the principles of these reactions are applicable.

A hypothetical multicomponent reaction could involve the condensation of a pyrrolidine-2-carboxaldehyde, an amine, and a third component bearing two electrophilic sites to construct the diazepine ring in a convergent manner. Such strategies have been successfully employed in the synthesis of other complex heterocyclic systems. mdpi.comnih.gov

Domino reactions, where a single event triggers a cascade of subsequent transformations, are also a promising avenue. For instance, a domino process for the synthesis of related pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes has been developed, showcasing the power of this approach in building fused heterocyclic systems. nih.govrsc.org A similar strategy could be envisioned for the synthesis of the octahydro-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine core, starting from appropriately functionalized pyrrolidine precursors. One-pot syntheses of related pyrrolo[1,2-d] vulcanchem.comnih.govbenzodiazepines have been reported, involving a sequence of reactions including cycloaddition and intramolecular cyclization. rsc.org

Ring Expansion and Ring Contraction Methodologies Applied to Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Access

Ring expansion and contraction reactions represent elegant strategies for the synthesis of cyclic systems that may be difficult to access through direct cyclization. In the context of pyrrolo[1,2-d] vulcanchem.comnih.govdiazepines, these methods can provide a unique entry to the seven-membered diazepine ring.

While specific examples for the octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine core are not well-documented, the synthesis of other diazepine-containing systems has utilized such approaches. For example, photochemical ring expansion of tetrazolo[1,5-a]pyridines can lead to the formation of 1,3-diazepines. nih.gov This type of transformation could potentially be adapted to a pyrrolidine-fused precursor.

Conversely, ring contraction of a larger heterocyclic system could also, in principle, yield the desired pyrrolodiazepine framework. However, this approach is less common in the synthesis of this particular ring system.

Catalytic Approaches in the Stereoselective Synthesis of Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine

The stereochemistry of the octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine core is crucial for its biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance. Catalytic approaches, particularly asymmetric catalysis, have emerged as powerful tools for controlling the stereochemical outcome of these syntheses.

Asymmetric Catalysis for Enantiopure Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine

Asymmetric catalysis offers the most efficient route to enantiomerically pure compounds. In the synthesis of related pyrrolodiazepines, asymmetric hydrogenation using chiral catalysts has proven to be a highly effective strategy. For instance, the use of Ruthenium-BINAP complexes has been reported to induce high enantiomeric excess in the synthesis of related pyrrolodiazepines. vulcanchem.com

Another approach involves the use of chiral Brønsted acids as catalysts. Chiral phosphoric acids have been successfully used in the enantioselective synthesis of benzo[f]pyrrolo[1,2-a] vulcanchem.comnih.govazepines through an intermolecular addition reaction. This highlights the potential of chiral acid catalysis in the stereocontrolled construction of the diazepine ring.

The table below summarizes some catalytic systems used in the synthesis of pyrrolodiazepine-related structures.

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)
Ruthenium-BINAPAsymmetric HydrogenationPyrrolodiazepines>90%
Chiral Phosphoric AcidIntermolecular AdditionBenzo[f]pyrrolo[1,2-a] vulcanchem.comnih.govazepinesHigh

Chiral Auxiliary-Mediated Strategies in Pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Synthesis

Chiral auxiliaries provide an alternative strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary is removed.

While specific examples for the synthesis of octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine using chiral auxiliaries are scarce in the literature, this strategy has been employed in the synthesis of related heterocyclic systems. For example, the synthesis of 1,2-diazepine-fused β-lactams has been achieved with diastereocontrol by installing a chiral auxiliary on the diazepine precursor. chemrxiv.orgresearchgate.net This demonstrates the feasibility of using chiral auxiliaries to control the stereochemistry of the diazepine ring formation. The choice of the chiral auxiliary and its point of attachment to the synthetic precursor are critical for achieving high diastereoselectivity.

Emerging Green Chemistry Principles and Sustainable Approaches in Octahydro-1H-pyrrolo[1,2-d]organic-chemistry.orgrsc.orgdiazepine Synthesis

The growing emphasis on environmentally benign chemical manufacturing has spurred the development of sustainable synthetic routes toward complex molecular architectures like Octahydro-1H-pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine and its analogues. These efforts are centered around the core tenets of green chemistry, including the use of renewable feedstocks, maximization of atom economy, employment of safer solvents and reagents, and the utilization of energy-efficient methodologies.

A significant advancement in the sustainable synthesis of the core scaffold of functionalized pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepines involves the use of biomass-derived starting materials. One notable strategy is the one-pot synthesis of pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine-4(5H)-ones from 2-(2-furyl)ethylamines, which are derivable from biomass, and N-Boc protected β-amino acids. researchgate.netmdpi.com This approach leverages the Paal-Knorr cyclization, a classic and robust method for pyrrole (B145914) ring formation. researchgate.netmdpi.com The furan (B31954) ring of the starting material is opened in situ to form a 1,4-dicarbonyl intermediate, which then undergoes condensation with the primary amine of the deprotected β-amino acid to construct the fused pyrrole ring.

The Paal-Knorr synthesis itself has been the subject of numerous green chemistry-focused modifications. Traditionally, this reaction required harsh acidic conditions and prolonged heating. mdpi.com Modern iterations have demonstrated the reaction can be performed under significantly milder and more environmentally friendly conditions. For instance, mechanochemical activation in a ball mill, often with a bio-sourced organic acid like citric acid, can facilitate the reaction in a solvent-free manner with drastically reduced reaction times. rsc.org Other greener alternatives include the use of reusable solid acid catalysts, such as silica-supported sulfuric acid, which simplifies product purification and minimizes waste. nih.gov Microwave-assisted Paal-Knorr reactions have also been shown to proceed rapidly, often at room temperature in open flasks, thereby reducing energy consumption. nih.gov

To enhance atom economy, multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of related diazepine scaffolds. The Ugi four-component reaction, for example, has been employed to conveniently synthesize heterocyclic structures containing the pyrrolo[1,2-a] organic-chemistry.orgrsc.orgdiazepine fragment. rsc.orgrsc.org In a typical Ugi reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react in a single step to form a complex product, incorporating almost all the atoms of the starting materials. This high degree of atom economy is a hallmark of green synthesis. While direct application to the Octahydro-1H-pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine is a promising area for future research, the successful use in synthesizing its isomers underscores the potential of MCRs in this context. rsc.orgrsc.orgrsc.org

The conversion of the synthesized pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepinone (a lactam) to the target saturated Octahydro-1H-pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine requires a reduction step. Greener approaches to lactam reduction are actively being explored to replace traditional, less selective, and often hazardous reducing agents like lithium aluminum hydride. masterorganicchemistry.com Catalytic transfer hydrogenation represents a more sustainable alternative, utilizing safer hydrogen donors such as formic acid or isopropanol (B130326) in the presence of a metal catalyst. mdpi.com This method avoids the use of high-pressure hydrogen gas and often proceeds under milder conditions. For instance, iron-catalyzed transfer hydrogenation has been successfully used for the synthesis of related pyrrolo[1,2-α]quinoxalines. nih.gov Another promising method is the use of chemoselective reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN), which can reduce lactams in the presence of other sensitive functional groups like esters. organic-chemistry.org

Flow chemistry is another key enabling technology for the sustainable synthesis of heterocyclic compounds, including the Octahydro-1H-pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine scaffold. nih.gov Performing reactions in continuous-flow reactors offers several advantages over traditional batch processing, such as enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scale-up. acs.org The reduction of amides and lactams, a crucial step in the synthesis of the target compound, has been shown to be highly efficient in a flow system using reagents like borane (B79455) dimethylsulfide complex, which can be used neat to reduce solvent waste. organic-chemistry.orgacs.org

Below are interactive data tables summarizing some of the green synthetic strategies applicable to the synthesis of the Octahydro-1H-pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepine scaffold and its precursors.

Table 1: Green Synthesis of Pyrrolo[1,2-d] organic-chemistry.orgrsc.orgdiazepinone Precursors

Starting Material (Biomass-derived)ReagentReaction TypeGreen Principle(s)Yield (%)Reference
2-(2-Furyl)ethylamineN-Boc-β-alaninePaal-Knorr CyclizationRenewable Feedstock, One-Pot~60-70% researchgate.net, mdpi.com
2,5-HexanedionePrimary AminePaal-Knorr (Mechanochemical)Solvent-free, Energy EfficientHigh rsc.org
2,5-HexanedionePrimary AminePaal-Knorr (Microwave)Energy Efficient, FastHigh nih.gov

Table 2: Green Reduction Methods for Lactams to Cyclic Amines

SubstrateReagent/CatalystMethodGreen Principle(s)Yield (%)Reference
Tertiary Lactam9-BBNChemical ReductionHigh ChemoselectivityHigh organic-chemistry.org
LactamIrCl(CO)(PPh₃)₂ / TMDSCatalytic ReductionHigh Chemoselectivity, Mild ConditionsGood to High acs.org
General AmideBH₃·DMSFlow Chemistry ReductionReduced Solvent, High ProductivityHigh organic-chemistry.org, acs.org
Nitroarenes/QuinolinesMetal Catalyst (e.g., Pt/C)Catalytic Hydrogenation (PEM reactor)Avoids high H₂ pressure, Recyclable CatalystGood to High mdpi.com

Chemical Reactivity and Mechanistic Investigations of Octahydro 1h Pyrrolo 1,2 D 1 2 Diazepine

Functionalization Reactions of the Octahydro-1H-pyrrolo[1,2-d]researchgate.netnih.govdiazepine Ring System

Functionalization of the pyrrolo[1,2-d] researchgate.netnih.govdiazepine (B8756704) scaffold is crucial for developing new derivatives. Research has focused on regioselective modifications and substitutions at the nitrogen atoms within the diazepine ring.

The introduction of functional groups at specific positions on the pyrrolo[1,2-d] researchgate.netnih.govdiazepine core allows for the synthesis of diverse molecular architectures. A highly efficient synthetic route yields 2-acyl-4-aryl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepines, which serve as versatile platforms for further modification. researchgate.netrsc.org The acyl and aryl groups introduced during the synthesis provide reactive handles for subsequent chemical transformations.

This synthesis method demonstrates broad substrate scope, accommodating various substituents on the aryl ring of the starting α-azidoketone. This tolerance allows for the direct incorporation of functional groups that can be manipulated in later steps.

Table 1: Scope of Substituents in the Synthesis of 2-Acyl-4-aryl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepines rsc.org
Starting Pyrrole-2-carboxaldehyde (R¹)Starting α-Azidoketone (R², Ar)ProductYield (%)
N-MeR²=Me, Ar=Ph2-Acetyl-4-phenyl-5-methyl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine85
N-MeR²=Me, Ar=4-Me-Ph2-Acetyl-5-methyl-4-(p-tolyl)-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine81
N-MeR²=Me, Ar=4-OMe-Ph2-Acetyl-4-(4-methoxyphenyl)-5-methyl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine83
N-MeR²=Me, Ar=4-Cl-Ph2-Acetyl-4-(4-chlorophenyl)-5-methyl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine88
N-BnR²=Ph, Ar=Ph5-Benzyl-2-benzoyl-4-phenyl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine72

While not specific to the [1,2-d] isomer, related studies on fused pyrrolo[1,2-a] researchgate.netnih.govdiazepines show that the pyrrole (B145914) ring can undergo regioselective Mannich reactions, leading to substitution at the C2 position. researchgate.net This suggests a potential avenue for functionalizing the pyrrole moiety within the octahydro-1H-pyrrolo[1,2-d] researchgate.netnih.govdiazepine system.

The nitrogen atoms within the diazepine ring are key sites for chemical modification, such as alkylation and acylation. Although research on the octahydro variant is limited, studies on related pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepines demonstrate that the diazepine nitrogen can be efficiently alkylated to produce N-alkyl derivatives. researchgate.netrsc.org This reactivity is a cornerstone of benzodiazepine (B76468) chemistry in general.

Ring Transformations and Rearrangement Reactions Involving the Octahydro-1H-pyrrolo[1,2-d]researchgate.netnih.govdiazepine Core

Ring transformations and rearrangements offer pathways to novel heterocyclic systems from the pyrrolodiazepine core or its precursors. One of the earliest syntheses of the pyrrolo[1,2-d] researchgate.netnih.govbenzodiazepine ring system involved a Schmidt reaction, a classic rearrangement. nih.gov Dihydropyrrolo[2,1-a]isoquinolinediones were treated with sodium azide (B81097) and sulfuric acid, inducing a rearrangement to form the seven-membered diazepine ring of the target PBDs. nih.gov

More recent studies on related systems have revealed other types of transformations. For instance, a facile synthesis of functionalized 1,4-benzodiazepines was achieved through the ring-opening of a fused four-membered azetidine (B1206935) ring. nih.gov The strained azetidinium intermediate, formed after N-methylation, readily reacts with various nucleophiles like sodium azide, potassium cyanide, and sodium thiophenolate, leading to diverse 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Table 2: Ring-Opening of Azetidinium Intermediates with Nucleophiles nih.gov
SubstrateNucleophileProductYield (%)
Azetidine-fused benzodiazepine (R=H)NaN₃Azide-substituted 1,4-benzodiazepine92
Azetidine-fused benzodiazepine (R=H)KCNCyano-substituted 1,4-benzodiazepine85
Azetidine-fused benzodiazepine (R=H)PhSNaThiophenyl-substituted 1,4-benzodiazepine94
Azetidine-fused benzodiazepine (R=Cl)NaN₃Azide-substituted 1,4-benzodiazepine89
Azetidine-fused benzodiazepine (R=Cl)KCNCyano-substituted 1,4-benzodiazepine82

Furthermore, nucleophile-induced ring contraction has been observed in the related pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine system. nih.gov Treatment with nucleophiles like methanol (B129727) led to the contraction of the seven-membered 1,4-benzothiazine ring into a six-membered 1,3-benzothiazole ring. nih.gov Such rearrangements, driven by the attack of a nucleophile and subsequent intramolecular cyclization, demonstrate the potential for skeletal reorganization in these complex heterocyclic systems.

Advanced Reaction Mechanism Elucidation for Pyrrolo[1,2-d]researchgate.netnih.govdiazepine Formations and Derivatizations

Understanding the mechanisms of formation is key to developing new synthetic routes to pyrrolo[1,2-d] researchgate.netnih.govdiazepines and their analogues. Two prominent and elegant mechanisms have been described for the construction of this ring system.

A highly efficient domino reaction for synthesizing 2-acyl-4-aryl-5H-pyrrolo[1,2-d] researchgate.netnih.govdiazepines involves a sequential Knoevenagel condensation and an intramolecular aza-Wittig reaction. researchgate.netrsc.org The process begins with the Knoevenagel condensation of an N-substituted pyrrole-2-carboxaldehyde with an α-azidoketone. The resulting α,β-unsaturated ketone intermediate then undergoes an intramolecular aza-Wittig reaction under Staudinger conditions (using a phosphine (B1218219) like PPh₃). The azide is reduced to an iminophosphorane, which spontaneously attacks the adjacent ketone carbonyl group, leading to the closure of the seven-membered diazepine ring and formation of the final product. rsc.org

Another powerful strategy involves a domino reaction sequence that has been termed an "expanded intramolecular Paal-Knorr reaction". acs.orgnih.gov This method is used to create (het)arene-annulated pyrrolo[1,2-d] researchgate.netnih.govdiazepines. The synthesis starts with an N-(2-furylethyl)-2-nitroaniline precursor. nih.govresearchgate.net The first step is an acid-promoted hydrolysis of the furan (B31954) ring, which opens to form a 1,4-diketone intermediate. Subsequent reductive cyclization, typically using a reducing agent like iron in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the Paal-Knorr condensation between the newly formed amine and one of the ketone carbonyls to form the pyrrole ring, while the side-chain amine condenses with the other carbonyl to close the diazepine ring. acs.orgresearchgate.net This approach cleverly uses the furan ring and the nitro group as synthetic equivalents for a 1,4-dicarbonyl moiety and an amino group, respectively. acs.org

Computational and Theoretical Chemistry Studies on Octahydro 1h Pyrrolo 1,2 D 1 2 Diazepine

Quantum Chemical Investigations of Electronic Structure and Conformational Preferences.nih.govresearchgate.net

Quantum chemical methods are employed to calculate the electronic structure and energy of a molecule, which are fundamental to determining its stable conformations and chemical properties.

The Octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine (B8756704) molecule is composed of a saturated five-membered pyrrolidine (B122466) ring fused to a seven-membered diazepine ring. This fusion creates a complex and flexible system with numerous possible conformations. A detailed conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Computational methods, such as density functional theory (DFT), are used to optimize the geometry of various potential conformers and calculate their relative energies. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to determine interatomic distances in solution, which helps in validating the computationally predicted predominant conformers. mdpi.com For this ring system, the key variables include the cis or trans fusion at the bridgehead atoms and the specific pucker of each ring.

Table 1: Hypothetical Relative Energies of Octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine Conformers This table is illustrative and shows the type of data obtained from a conformational analysis study.

Conformer IDRing FusionDiazepine Ring PuckerPyrrolidine Ring PuckerRelative Energy (kcal/mol)
Conf-1 cisChairEnvelope0.00
Conf-2 cisTwist-ChairTwist1.25
Conf-3 transChairEnvelope2.80
Conf-4 cisBoatEnvelope4.10

The results of such an analysis would typically indicate that one or two conformers with specific ring puckers are significantly lower in energy and thus are more populated at room temperature.

The distribution of electrons within a molecule governs its size, shape, and how it interacts with other molecules. Quantum chemical calculations can produce a map of the electron density, highlighting regions where the electron cloud is more or less concentrated.

From the electron density, the Molecular Electrostatic Potential (MEP) can be calculated. The MEP is a valuable tool for predicting intermolecular interactions, as it illustrates the net electrostatic effect of the molecule's electrons and nuclei. It maps regions of negative potential (associated with electron-rich areas, like lone pairs on heteroatoms) and positive potential (associated with electron-poor areas, like hydrogen atoms bonded to electronegative atoms).

For Octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine, the MEP would be expected to show significant negative potential around the two nitrogen atoms due to their lone pairs of electrons. These regions represent likely sites for electrophilic attack or the formation of hydrogen bonds where the nitrogen atoms act as acceptors. The C-H bonds would exhibit regions of moderately positive potential.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites This table is illustrative and shows the type of data obtained from an MEP analysis.

Molecular SiteDescriptionMEP Value (kcal/mol)
Vmin(N1) Minimum potential near Nitrogen 1-35.8
Vmin(N4) Minimum potential near Nitrogen 4-38.2
Vmax(H on C9a) Maximum potential near bridgehead H+15.5
Vmax(H on C5) Maximum potential near C5 Hydrogen+12.1

This analysis helps in understanding how the molecule will orient itself when approaching another chemical species.

Molecular Dynamics Simulations for Understanding Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Behavior in Varied Environments

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, interactions with solvent, and other dynamic processes.

Simulations of Octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent like chloroform, can reveal how the environment affects its conformational preferences and flexibility. For instance, in water, the nitrogen atoms would be expected to form strong hydrogen bonds with solvent molecules, which could stabilize certain conformations over others.

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvent structure around the molecule, and dihedral angle variations to track ring puckering changes over time.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Octahydro-1H-pyrrolo[1,2-d]vulcanchem.comnih.govdiazepine Chemistry.mdpi.com

Computational methods, particularly those based on Conceptual Density Functional Theory (CDFT), are highly effective in predicting the chemical reactivity of molecules. nih.gov CDFT uses descriptors derived from the electron density to quantify the propensity of different sites within a molecule to react in specific ways.

For Octahydro-1H-pyrrolo[1,2-d] vulcanchem.comnih.govdiazepine, these methods can predict:

Regioselectivity : Local reactivity descriptors, such as the Fukui function (f(r)), can predict which atom is the most likely site of attack. By calculating the Fukui function for nucleophilic attack (f+), one could determine which of the two nitrogen atoms is more reactive towards an electrophile.

Stereoselectivity : By modeling the transition states for reactions at chiral centers, computational chemistry can predict which stereoisomer is more likely to be formed. For example, in an alkylation reaction on one of the nitrogen atoms, calculations can determine the energy barriers for the electrophile to approach from different faces of the molecule, thus predicting the stereochemical outcome.

Table 3: Hypothetical Conceptual DFT Reactivity Indices This table is illustrative and shows the type of data obtained from a CDFT analysis.

Atom/RegionFukui Function (f+)Interpretation
N1 0.185Likely site for electrophilic attack
N4 0.250Most likely site for electrophilic attack
C9a 0.050Low reactivity towards electrophiles

Advanced Analytical and Spectroscopic Methods for Octahydro 1h Pyrrolo 1,2 D 1 2 Diazepine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine (B8756704) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign every proton and carbon atom in the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns (multiplicity), which reveals neighboring proton relationships. The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon atoms. The chemical shifts in both spectra are indicative of the electronic environment of each nucleus, with atoms adjacent to nitrogen typically appearing at lower field (higher ppm).

2D NMR Techniques: To resolve ambiguities and map the complete molecular framework, several 2D NMR experiments are utilized:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity through the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive map of C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying connectivity across quaternary carbons and heteroatoms (like nitrogen), which is essential for piecing together the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry at the chiral centers and for understanding the preferred conformation of the seven-membered diazepine ring.

The total assignment of ¹H and ¹³C NMR spectra for complex heterocyclic systems, such as pyrrolizidine alkaloids which are structurally related, is routinely achieved through the concerted use of these 2D correlation techniques researchgate.net.

Interactive Table: Predicted NMR Chemical Shift Ranges for Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Bridgehead CH (C9a)2.5 - 3.560 - 70Influenced by two adjacent nitrogen atoms.
CH₂ adjacent to N12.8 - 3.850 - 60Deshielded by the adjacent nitrogen.
CH₂ adjacent to N42.5 - 3.545 - 55Deshielded by the adjacent nitrogen.
Pyrrolidine (B122466) CH₂'s1.5 - 2.520 - 40Typical aliphatic region, with diastereotopic protons expected.
Diazepine CH₂'s1.5 - 2.525 - 45Ring flexibility may lead to complex or broad signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis of Octahydro-1H-pyrrolo[1,2-d]nih.govresearchgate.netdiazepine and its Derivatives

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₈H₁₆N₂), distinguishing it from any other isomers or compounds with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. The molecule is ionized, isolated, and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For related benzodiazepine (B76468) structures, common fragmentation pathways include the elimination of neutral molecules from the diazepine ring and sequential loss of atoms or small groups nih.gov. For Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine, expected fragmentation would involve cleavages at the C-N bonds and opening of the seven-membered ring, followed by fragmentation of the pyrrolidine ring. This analysis helps to confirm the connectivity of the bicyclic system. The use of automated solid-phase extraction (SPE) coupled with MS/MS has been validated for the rapid analysis of related benzodiazepine classes chromatographyonline.com.

Interactive Table: Predicted Mass Spectrometry Fragments for Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine
IonPredicted m/z (for C₈H₁₆N₂)Description
[M+H]⁺141.1386Protonated molecular ion (exact mass used for formula confirmation).
[M-C₂H₄]⁺113.1073Loss of ethylene from the diazepine ring.
[M-C₃H₇N]⁺84.0808Cleavage resulting in the protonated pyrrolidine iminium ion.
[C₅H₁₀N]⁺84.0808An alternative fragment corresponding to the pyrrolidine portion.
[C₄H₈N]⁺70.0651Fragment from cleavage and rearrangement within the pyrrolidine ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of Octahydro-1H-pyrrolo[1,2-d]nih.govresearchgate.netdiazepine

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. This technique is the gold standard for determining absolute configuration and analyzing subtle conformational features.

To perform this analysis, a suitable single crystal of Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine or a derivative (such as a salt with a chiral acid) must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of all atoms can be determined with high precision.

This method yields:

Unambiguous Connectivity: It confirms the bonding arrangement of the fused pyrrolidine and diazepine rings.

Precise Bond Lengths and Angles: Provides exact measurements of all intramolecular distances and angles.

Conformational Details: For related pyrrolobenzodiazepine structures, X-ray analysis has shown that the seven-membered diazepine ring typically adopts a boat conformation, while the five-membered pyrrole (B145914) ring may adopt a half-chair or envelope conformation iucr.orgimist.ma.

Absolute Configuration: When the molecule is chiral, crystallographic analysis, often employing anomalous dispersion, can definitively determine the absolute stereochemistry (R/S configuration) at each stereocenter. For structures synthesized from chiral precursors like L-proline, the absolute configuration can often be assigned based on the starting material and confirmed by crystallography iucr.org.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure.

Interactive Table: Typical Crystallographic Data for a Related Pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine Derivative iucr.org
ParameterExample ValueSignificance
Crystal SystemOrthorhombicDescribes the basic geometry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the crystal.
Unit Cell a (Å)7.512 (2)Length of one edge of the unit cell.
Unit Cell b (Å)9.876 (3)Length of a second edge of the unit cell.
Unit Cell c (Å)18.234 (5)Length of the third edge of the unit cell.
Ring ConformationDiazepine: Boat; Pyrrole: Half-chairReveals the lowest energy conformation in the solid state.
Key InteractionsC—H···O hydrogen bonds, van der Waals forcesShows how molecules interact with each other in the crystal. iucr.orgimist.ma

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights of Octahydro-1H-pyrrolo[1,2-d]nih.govresearchgate.netdiazepine

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" spectrum that is useful for functional group identification and conformational analysis.

For Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine, which is a saturated bicyclic amine, the spectra are dominated by several key vibrational modes:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region of the IR spectrum are characteristic of the sp³ C-H bonds in the methylene groups of the rings.

N-H Stretching: If the compound is protonated or forms a salt, a broad and strong absorption band will appear in the 2200-3200 cm⁻¹ region, characteristic of the ammonium N-H stretch.

C-N Stretching: These vibrations typically appear in the fingerprint region (1000-1300 cm⁻¹) and are useful for confirming the presence of the amine functional groups.

CH₂ Bending/Scissoring: A distinct band around 1450 cm⁻¹ arises from the scissoring motion of the methylene groups.

While many studies on related compounds focus on unsaturated systems with C=O or C=N bonds, which give very strong and characteristic signals, the principles remain the same for saturated systems nih.govresearchgate.net. Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary information, especially for C-C backbone vibrations. Confocal Raman microscopy can be used to obtain spectral signatures from very small sample quantities rsc.org.

Interactive Table: Characteristic Vibrational Frequencies for Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (aliphatic)IR, Raman2850 - 2960Strong
CH₂ Bend (Scissoring)IR, Raman~1450Medium
C-N StretchIR, Raman1000 - 1300Medium
N-H Stretch (as salt)IR2200 - 3200Strong, Broad
Ring DeformationsIR, Raman< 1000Variable

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination of Octahydro-1H-pyrrolo[1,2-d]nih.govresearchgate.netdiazepine

Chromatographic methods are essential for separating Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically used to determine the chemical purity of a sample. The compound is passed through a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. A detector, such as an ultraviolet (UV) detector (if the compound has a chromophore or is derivatized) or a mass spectrometer (LC-MS), is used for quantification. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Ultra-High-Performance Liquid Chromatography (UHPLC) can be used for more rapid and efficient separations lcms.cz.

Enantiomeric Excess Determination: Since Octahydro-1H-pyrrolo[1,2-d] nih.govresearchgate.netdiazepine possesses a chiral center at the bridgehead carbon (C9a), it exists as a pair of enantiomers. Chiral chromatography is required to separate and quantify these stereoisomers. This is achieved by using a Chiral Stationary Phase (CSP).

Chiral HPLC: The racemic mixture is passed through an HPLC column containing a CSP. The enantiomers interact differently with the chiral environment of the stationary phase, causing them to travel through the column at different rates and elute as separate peaks. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral heterocyclic compounds mdpi.com. The enantiomeric excess (e.e.) can be calculated from the relative areas of the two enantiomeric peaks. The development of fast chiral HPLC methods allows for high-throughput screening unife.it.

Chiral GC: Gas chromatography with a chiral stationary phase, often based on cyclodextrin derivatives, can also be used for the enantiomeric separation of volatile chiral amines mdpi.com.

Interactive Table: Examples of Chiral Separation Conditions for Heterocyclic Compounds
TechniqueChiral Stationary Phase (CSP)Mobile Phase/Carrier GasApplication Example
Chiral HPLCPolysaccharide-based (e.g., Chiralpak IA)Normal Phase (e.g., n-hexane/isopropanol)Separation of chiral metabolites and heterocyclic insecticides. nih.gov
Chiral HPLCMacrocyclic Glycopeptide (e.g., VancoShell)Polar Organic or Reversed Phase (e.g., Acetonitrile/Water)Enantioseparation of new chiral azole compounds. mdpi.com
Chiral GCCyclodextrin-based (e.g., Cydex-B)Carrier Gas (e.g., Helium)Enantiomeric separation of chiral acids and intermediates. mdpi.com

Future Directions and Emerging Research Avenues for the Octahydro 1h Pyrrolo 1,2 D 1 2 Diazepine Scaffold

Development of Next-Generation Synthetic Methodologies for Highly Complex Octahydro-1H-pyrrolo[1,2-d]nih.govnih.govdiazepine Derivatives

The construction of the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine (B8756704) skeleton and its more complex derivatives is an active area of research, with a focus on efficiency, diversity, and stereocontrol. Modern synthetic efforts are moving beyond traditional linear sequences towards more sophisticated and convergent approaches.

One-pot and multicomponent reactions (MCRs) are at the forefront of these next-generation methodologies. For instance, a one-pot, four-component coupling reaction has been successfully employed to generate a novel 6H-furo[3,2-f]pyrrolo[1,2-d] nih.govnih.govdiazepine system, demonstrating the power of MCRs in rapidly building molecular complexity through the formation of multiple bonds in a single operation. nih.gov Another innovative one-pot method for synthesizing pyrrolo[1,2-d] nih.govnih.govdiazepine-4(5H)-ones involves the condensation of N-Boc protected β-amino acids with 2-(2-furyl)ethylamines, followed by deprotection, furan (B31954) ring opening, and a Paal-Knorr cyclization. nih.gov This strategy leverages readily available starting materials, including those derived from biomass, highlighting a move towards more sustainable chemical synthesis. researchgate.net

Furthermore, domino reactions, where a single event triggers a cascade of subsequent transformations, are being explored. An acid-promoted furan ring opening in N-(2-furylethyl)-2-nitroanilines, followed by reductive cyclization of the resulting nitro-1,4-diketones, provides a straightforward route to (het)areno-annulated pyrrolo[1,2-d] nih.govnih.govdiazepines. nih.gov Similarly, the acid-catalyzed recyclization of N-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamides allows for the simultaneous formation of both the pyrrole (B145914) and diazepine rings in a single pot. researchgate.netnih.gov

Metal-catalyzed reactions are also proving to be powerful tools. A notable example is the use of a Pd-catalyzed two-component C-H difluoroalkylation/cyclization cascade reaction to produce difluoroalkylated pyrrolobenzodiazepines with good yields and excellent functional group tolerance. nih.gov Yb(OTf)3 has been utilized as a catalyst in a nitromethane-mediated reaction of primary amines, furfural, and 1,3-diketones to yield pyrrolo nih.govnih.govdiazepines. nih.gov

The table below summarizes some of the advanced synthetic strategies being developed for pyrrolo[1,2-d] nih.govnih.govdiazepine derivatives.

Synthetic Strategy Key Features Example Starting Materials Resulting Scaffold Reference
One-Pot Four-Component CouplingDomino sequence, multiple bond formation (3 C-C, 1 C-O, 1 C-N)Amine, aldehyde, ketone, isocyanide6H-furo[3,2-f]pyrrolo[1,2-d] nih.govnih.govdiazepine nih.gov
One-Pot Paal-Knorr CyclizationUse of biomass-derived furans, reasonable yieldsN-Boc-β-amino acids, 2-(2-furyl)ethylaminesPyrrolo[1,2-d] nih.govnih.govdiazepine-4(5H)-ones nih.gov
Acid-Promoted Reductive CyclizationFuran ring opening, good-to-high yieldsN-(2-furylethyl)-2-nitroanilines(Het)areno[x,y-b]pyrrolo[1,2-d] nih.govnih.govdiazepines nih.gov
Acid-Catalyzed RecyclizationSimultaneous formation of pyrrole and diazepine ringsN-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamidesPyrrolo[1,2-d] nih.govnih.govbenzodiazepines researchgate.netnih.gov
Pd-Catalyzed Cascade ReactionC-H difluoroalkylation/cyclization, good yields---Difluoroalkylated pyrrolobenzodiazepines nih.gov
Yb(OTf)3-Catalyzed MCRNitromethane-mediatedPrimary amine/diamine, furfural, 1,3-diketonePyrrolo nih.govnih.govdiazepines nih.gov

Exploration of Octahydro-1H-pyrrolo[1,2-d]nih.govnih.govdiazepine as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold, particularly when derived from chiral starting materials like amino acids, makes it an attractive building block for asymmetric synthesis. The defined stereochemistry at the bridgehead carbon and other potential stereocenters can be leveraged to control the three-dimensional arrangement of molecules, which is crucial for their biological activity.

A significant approach to obtaining enantiomerically pure pyrrolo[1,2-d] nih.govnih.govdiazepines involves the use of chiral precursors from the chiral pool. For instance, the synthesis of chiral pyrrolo[2,1-c] nih.govnih.govbenzodiazepines has been achieved starting from L-proline, where the stereocenter of the amino acid is incorporated into the final fused ring system. researchgate.net While this example pertains to a related isomer, the principle is directly applicable to the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold.

The stereochemical descriptor (9aS) in (9aS)-Octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine, a closely related isomer, highlights the importance of absolute configuration at the 9a position, which dictates the compound's three-dimensional shape and its interactions with biological targets. google.com The development of asymmetric syntheses for such compounds is therefore of high importance. One reported asymmetric synthesis of pyrrolo[1,2-b] nih.govnih.govdiazepine derivatives underscores the ongoing efforts to access these chiral scaffolds enantioselectively. researchgate.net

While the direct application of octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine as a chiral auxiliary to control stereochemistry in reactions on other molecules is an emerging area, the synthesis of optically active derivatives of the scaffold itself is a well-established field of research. These chiral derivatives can then serve as key intermediates in the synthesis of more complex and biologically active molecules. The development of practical and highly stereoselective syntheses of 4,4-disubstituted-2-imidazolidinones using a "self-reproduction of the center of chirality" strategy provides a conceptual framework that could be adapted for the synthesis of chiral pyrrolo[1,2-d] nih.govnih.govdiazepine derivatives.

Advanced Studies in Reactivity and Reaction Catalysis Involving the Pyrrolo[1,2-d]nih.govnih.govdiazepine Scaffold

Understanding the reactivity of the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold is fundamental to its elaboration into more complex and functionalized derivatives. The presence of two nitrogen atoms, one of which is a secondary amine in the saturated system, provides multiple sites for chemical modification.

Research into the reactivity of related pyrrolo nih.govnih.govdiazepine systems has revealed several key transformations. For example, N-alkylation reactions at the diazepine nitrogen have been reported, allowing for the introduction of various substituents. researchgate.net Furthermore, reactions such as intramolecular cyclocondensation are used to build more complex polycyclic structures fused to the pyrrolo nih.govnih.govdiazepine core. researchgate.net The reaction of pyrrolo[1,2-a] nih.govnih.govbenzodiazepine (B76468) derivatives with reagents like maleic anhydride, p-nitrophenylacrylate, and acrylic acid has been shown to yield dipyrrolo[1,2-a:2',1'-c] nih.govnih.govbenzodiazepine derivatives under mild, metal-free conditions.

The pyrrole moiety, even in its saturated form (pyrrolidine), offers avenues for functionalization. The development of isocyanide-based multicomponent reactions to synthesize pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives showcases the versatility of pyrrole chemistry in constructing complex heterocyclic systems.

In terms of catalysis, derivatives of the pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold have the potential to act as chiral ligands or organocatalysts. The two nitrogen atoms can coordinate to metal centers, and the chiral backbone can create a stereochemically defined environment for catalysis. While specific examples of the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold being used as a catalyst are still emerging, the broader field of using N-heterocyclic compounds as catalysts is well-established. For instance, the use of Amberlyst® 15, a Brønsted acid catalyst, has been shown to be effective in the synthesis of related quinazolinone derivatives through a double cyclocondensation cascade. nih.gov This points to the potential for pyrrolo[1,2-d] nih.govnih.govdiazepine derivatives to participate in or catalyze acid- or base-mediated transformations.

Integration of Comprehensive Computational and Experimental Approaches in Pyrrolo[1,2-d]nih.govnih.govdiazepine Research

The synergy between computational modeling and experimental studies is becoming increasingly vital in modern chemical research. For the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold, this integrated approach is crucial for accelerating the discovery and development of new derivatives with desired properties.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are being employed to understand the link between the chemical structure of pyrrolo nih.govnih.govbenzodiazepine derivatives and their biological activity. A 4D-QSAR investigation using an electron conformational-genetic algorithm (EC-GA) method has been used to identify the pharmacophore of pyrrolo[2,1-c] nih.govnih.govbenzodiazepine derivatives and predict their bioactivity. nih.gov This approach considers the conformational flexibility of the molecules, providing a more dynamic and realistic model of their behavior. Such studies can guide the design of new analogs with potentially enhanced activity.

Molecular docking is another powerful computational tool used to predict the binding orientation of small molecule ligands to their protein targets. This has been applied to pyrrolo nih.govnih.govbenzodiazepine derivatives to understand their interactions with biological macromolecules like bromodomain-containing protein 4 (BRD4) and DNA gyrase. These computational insights are invaluable for rational drug design, helping to prioritize synthetic targets and to understand the molecular basis of their activity.

Experimental techniques, such as NMR spectroscopy and X-ray crystallography, provide crucial data for validating the structures and conformations predicted by computational models. For example, 2D NMR techniques like HSQC and HMBC have been used to elucidate the structure and study the prototropic isomerization of a related pyrazolo[3,4-d] nih.govnih.govdiazepine system.

The integration of these approaches allows for a more efficient research cycle. Computational screening can identify promising candidates, which are then synthesized and tested experimentally. The experimental results, in turn, can be used to refine the computational models, leading to a deeper understanding of the structure-activity relationships and the reaction mechanisms of the octahydro-1H-pyrrolo[1,2-d] nih.govnih.govdiazepine scaffold and its derivatives.

The table below provides a summary of the integrated computational and experimental approaches discussed.

Approach Methodology Application to Pyrrolo[1,2-d] nih.govnih.govdiazepine Research Reference
4D-QSARElectron Conformational-Genetic Algorithm (EC-GA)Pharmacophore identification and bioactivity prediction of pyrrolo nih.govnih.govbenzodiazepine derivatives. nih.gov
Molecular Docking-Predicting binding modes to biological targets like BRD4 and DNA gyrase.
NMR Spectroscopy2D NMR (HSQC, HMBC)Structure elucidation and study of dynamic processes like tautomerism in related diazepine systems.
X-ray Crystallography-Determination of the precise three-dimensional structure of derivatives.

Q & A

Q. What synthetic protocols are commonly used to prepare octahydro-1H-pyrrolo[1,2-d][1,4]diazepine derivatives?

The synthesis typically involves Grignard reagent addition to intermediates in tetrahydrofuran (THF), followed by aqueous workup and purification via silica gel chromatography. For example, reacting 3-(pyrrol-1-yl)-1-propylamine with BtCH2OH and p-TsOH in chloroform yields intermediates, which are purified using hexane/ethyl acetate gradients. This method achieved yields up to 71% after optimizing stoichiometry (1.5 eq. Grignard) and reaction time (24 hours) .

Q. Which analytical techniques are essential for structural confirmation of this compound compounds?

1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis are critical. For instance, HRMS in confirmed molecular formulas with <1 ppm error, while NMR δ values matched expected substituent effects (e.g., δ 1.38 ppm for ethyl groups). Elemental analysis in validated purity, with results within 0.4% of theoretical values .

Q. What physicochemical properties influence the reactivity and solubility of this compound?

Key properties include a logP of ~1.1 (indicating moderate hydrophobicity) , hydrogen-bond donor/acceptor counts (2 and 3, respectively) , and a polar surface area of 27.3 Ų . Solubility in polar solvents like THF is favored, while stability in acidic conditions is limited due to potential ring rearrangement .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for structurally related diazepines , use personal protective equipment (PPE), avoid inhalation/contact (Category 4 acute toxicity), and conduct reactions in fume hoods.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data during structural elucidation?

Cross-validation with multiple techniques is essential. For example, in , discrepancies between calculated and observed NMR shifts were resolved by verifying purity via column chromatography and repeating experiments under controlled conditions. X-ray crystallography or computational modeling (e.g., DFT) could further address ambiguities .

Q. What strategies enhance synthetic yields of substituted derivatives using Grignard reagents?

Optimize stoichiometry (1.5 eq. Grignard), reaction temperature (0°C to room temperature), and solvent choice (dry THF). Prolonged stirring (24 hours) and inert atmospheres improve yields, as demonstrated in for ethyl- and benzyl-substituted derivatives (25–45% yields) .

Q. How do acid/base conditions affect the stability of this compound during synthesis?

Acidic conditions can induce structural rearrangements. For example, reports acid-mediated conversion of a precursor into the diazepine core, highlighting the need for pH control during workup. Base conditions (e.g., 2M NaOH washes) are used to neutralize reactive intermediates .

Q. What structural modifications enhance pharmacological activity in this compound derivatives?

Substituents at the 2-position (e.g., ethyl, benzyl) modulate bioactivity. Patent describes pyrazino-diazepines with autoimmune applications, suggesting analogous derivatives may engage therapeutic targets. Indole-fused derivatives in exhibit enhanced binding affinity due to planar aromatic systems .

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Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.